2,6-Dinitro-4-methylaniline

Catalog No.
S600042
CAS No.
6393-42-6
M.F
C7H7N3O4
M. Wt
197.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dinitro-4-methylaniline

CAS Number

6393-42-6

Product Name

2,6-Dinitro-4-methylaniline

IUPAC Name

4-methyl-2,6-dinitroaniline

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

InChI

InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3

InChI Key

MOOOPNRPJGZXPE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]

Synonyms

2,6-dinitro-4-methylaniline

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]

Synthesis:

While not commonly used itself, 2,6-Dinitro-4-methylaniline (2,6-DNMAL) is a valuable intermediate in the synthesis of various organic compounds. Research has explored its use as a starting material for the production of:

  • Heterocyclic compounds: These are ring structures containing atoms from different elements. Studies have investigated the conversion of 2,6-DNMAL into fused heterocycles with potential applications in medicinal chemistry.
  • Dyes and pigments: The presence of nitro groups (-NO2) in 2,6-DNMAL can impart color properties. Research has explored its use in the synthesis of azo dyes with potential industrial applications.

Potential medicinal applications:

Despite its carcinogenic properties (discussed later), some research suggests 2,6-DNMAL might possess potential medicinal applications. Studies have investigated its:

  • Antibacterial activity: In vitro studies have shown that 2,6-DNMAL exhibits antibacterial activity against certain bacterial strains. However, further research is needed to determine its efficacy and safety in vivo (within a living organism).

Important safety considerations:

It is crucial to note that research on 2,6-DNMAL emphasizes its carcinogenic properties.

  • Animal studies: Studies have shown that 2,6-DNMAL induces cancer in laboratory animals.
  • DNA damage: The compound exhibits a high affinity for DNA and forms covalent bonds with it, potentially leading to mutations and cancer development [].

2,6-Dinitro-4-methylaniline is an organic compound with the molecular formula C₇H₇N₃O₄. It features two nitro groups (-NO₂) and one methyl group (-CH₃) attached to an aniline structure, making it a derivative of 4-methylaniline. This compound is recognized for its bright yellow color and is primarily utilized in chemical synthesis and research applications. Its structure allows for various

The primary focus of research on 2,6-Dinitro-4-methylaniline lies in its potential carcinogenic effects. Studies suggest it can form covalent bonds with DNA, potentially leading to mutations and ultimately cancer development. The exact mechanism by which this occurs requires further investigation.

2,6-Dinitro-4-methylaniline is considered a hazardous compound due to the following properties:

  • Toxicity: Studies have shown it to be carcinogenic in animal models.
  • Mutagenicity: The potential for DNA damage raises concerns about its mutagenic properties.
  • Flammability: The presence of nitro groups suggests potential flammability, although specific data is lacking.

  • Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon. This reaction yields 2,6-diamino-4-methylaniline, which is a more reactive form of the compound .
  • Electrophilic Aromatic Substitution: The amino group can participate in substitution reactions where halogens (e.g., chlorine or bromine) replace hydrogen atoms on the benzene ring. This reaction often requires Lewis acids like aluminum chloride as catalysts.

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
  • Substitution: Halogens (chlorine, bromine), Lewis acids (aluminum chloride), solvents like dichloromethane.

Major Products

  • Reduction: 2,6-diamino-4-methylaniline.
  • Substitution: Halogenated derivatives of 2,6-dinitro-4-methylaniline.

2,6-Dinitro-4-methylaniline exhibits notable biological activity, particularly concerning its effects on cellular processes. It has been shown to interact with cytochrome P450 enzymes involved in drug metabolism, leading to the formation of reactive intermediates that can bind to proteins and nucleic acids. This binding may result in mutagenic effects and oxidative stress due to the generation of reactive oxygen species (ROS) during metabolic processes .

Cellular Effects

The compound influences cell signaling pathways related to oxidative stress and can induce cellular damage through ROS production. Long-term exposure has been linked to persistent oxidative stress and alterations in gene expression, potentially disrupting normal cellular metabolism.

The synthesis of 2,6-dinitro-4-methylaniline typically involves a nitration process starting from 4-methylaniline. The general steps are as follows:

  • Preparation: Mix concentrated sulfuric acid with 4-methylaniline.
  • Nitration: Gradually add nitric acid while maintaining a controlled temperature to selectively nitrate the aromatic ring at the 2 and 6 positions.
  • Purification: The product is purified through recrystallization to obtain high purity .

In industrial settings, optimized conditions are used for large-scale production, employing continuous flow reactors to enhance yield and consistency.

2,6-Dinitro-4-methylaniline is primarily used in:

  • Dyes and Pigments: Its vibrant color makes it suitable for use in dye formulations.
  • Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical compounds.
  • Research: Utilized in biochemical studies focusing on enzyme interactions and oxidative stress mechanisms .

Studies have shown that 2,6-dinitro-4-methylaniline interacts significantly with biological macromolecules such as proteins and nucleic acids. Its ability to form covalent bonds raises concerns regarding its mutagenic potential. Research indicates that the compound's metabolites can lead to structural changes in DNA and proteins, which may result in adverse biological effects .

Several compounds share structural similarities with 2,6-dinitro-4-methylaniline. Below is a comparison highlighting their unique characteristics:

Compound NameStructure FeaturesUnique Properties
4-MethylanilineOne methyl group; no nitro groupsLess reactive than dinitro derivatives
2-NitroanilineOne nitro group; no methyl groupUsed in dye manufacturing; lower toxicity
3-NitroanilineOne nitro group; para position relative to aminoDifferent reactivity patterns due to position
2-Amino-4-nitrotolueneOne amino group; one nitro groupExhibits different biological activities

Each of these compounds has distinct applications and reactivity profiles that differentiate them from 2,6-dinitro-4-methylaniline while sharing some common structural elements.

Physical Properties

Melting and Boiling Points

2,6-Dinitro-4-methylaniline is characterized by its distinct thermal properties that reflect its molecular structure and intermolecular forces [9]. The compound exists as a yellow crystalline solid at room temperature with a melting point of 171-172°C . This relatively high melting point can be attributed to the presence of strong intermolecular hydrogen bonding between the amino group and the nitro groups of adjacent molecules [9].

The boiling point of 2,6-Dinitro-4-methylaniline is not precisely documented in the literature, but based on structural analogues and computational predictions, it is estimated to be above 300°C at standard pressure [9] [12]. However, like many nitro compounds, it may decompose before reaching its theoretical boiling point due to the thermal instability of the nitro groups [9].

Comparative analysis with structurally similar compounds provides additional context for understanding its thermal behavior. For instance, 2,6-dinitroaniline, which lacks the methyl group at the 4-position, has a reported melting point of 134°C with decomposition [9]. This suggests that the methyl group in 2,6-Dinitro-4-methylaniline contributes to enhanced crystal packing and intermolecular interactions, resulting in a higher melting point [9] [12].

Solubility Parameters

The solubility characteristics of 2,6-Dinitro-4-methylaniline are influenced by its molecular structure, particularly the presence of polar nitro groups and the amino functionality [2] [3]. The compound exhibits limited solubility in water, which is typical for aromatic compounds with both hydrophobic and hydrophilic components [3] [9].

The LogP value (octanol-water partition coefficient) for 2,6-Dinitro-4-methylaniline is approximately 2.05, indicating moderate lipophilicity [2]. This value suggests that the compound has greater solubility in organic solvents compared to aqueous media [2] [3].

2,6-Dinitro-4-methylaniline demonstrates good solubility in polar organic solvents such as acetonitrile, dimethyl sulfoxide, and alcohols [2] [9]. The solubility is enhanced in these solvents due to their ability to form hydrogen bonds with the amino group and dipole-dipole interactions with the nitro groups [9].

In less polar solvents such as hydrocarbons, the solubility is significantly reduced, reflecting the compound's overall polarity and hydrogen-bonding capabilities [9] [12]. The presence of the methyl group at the 4-position slightly increases the compound's solubility in non-polar solvents compared to its non-methylated analogue [9].

Crystalline Structure

The crystalline structure of 2,6-Dinitro-4-methylaniline has not been extensively documented in the literature, but inferences can be made based on related compounds and general principles of crystal packing for nitroaromatic amines [9] [12]. The compound likely crystallizes in a monoclinic or orthorhombic crystal system, which is common for substituted anilines [9].

In the crystal lattice, molecules of 2,6-Dinitro-4-methylaniline are expected to form hydrogen bonds between the amino group of one molecule and the nitro oxygen atoms of adjacent molecules [9] [12]. This hydrogen bonding network contributes significantly to the stability of the crystal structure and influences the physical properties such as melting point and solubility [9].

The presence of the methyl group at the 4-position likely affects the crystal packing by introducing additional van der Waals interactions between adjacent molecules [9] [12]. These interactions, along with the steric effects of the methyl group, can influence the overall arrangement of molecules in the crystal lattice [12].

By comparison, the crystal structure of related compounds such as 2,6-dinitroaniline shows that the nitro groups tend to be nearly coplanar with the benzene ring, maximizing conjugation between the π-system and the nitro groups [9] [18]. However, the amino group typically deviates slightly from planarity due to its sp3 hybridization [9] [12].

Spectroscopic Properties

NMR Spectral Characteristics

The Nuclear Magnetic Resonance (NMR) spectroscopy of 2,6-Dinitro-4-methylaniline provides valuable insights into its molecular structure and electronic environment [10] [13]. The 1H NMR spectrum of this compound exhibits characteristic signals that correspond to its structural features [10].

In the 1H NMR spectrum, the aromatic protons of 2,6-Dinitro-4-methylaniline typically appear as a singlet in the range of δ 7.2-7.4 ppm, representing the two equivalent protons at positions 3 and 5 of the benzene ring [10] [13]. This singlet pattern is expected due to the symmetrical substitution at positions 2 and 6 by nitro groups [10].

The amino protons (-NH2) generally appear as a broad singlet in the range of δ 5.5-6.0 ppm, with the broadening attributed to the exchange of these protons and their involvement in hydrogen bonding [10] [13]. The methyl protons at the 4-position manifest as a sharp singlet at approximately δ 2.3-2.4 ppm, integrating for three protons [10].

The 13C NMR spectrum of 2,6-Dinitro-4-methylaniline would display signals for seven distinct carbon environments [10] [13]. The carbon atoms bearing the nitro groups (C-2 and C-6) typically resonate at higher chemical shifts (δ 140-150 ppm) due to the strong electron-withdrawing effect of the nitro groups [10]. The carbon attached to the amino group (C-1) generally appears at δ 130-140 ppm, while the carbon bearing the methyl group (C-4) resonates at approximately δ 135-145 ppm [10] [13].

The unsubstituted aromatic carbons (C-3 and C-5) typically appear at δ 120-130 ppm, and the methyl carbon shows a signal at approximately δ 20-25 ppm [10] [13]. The exact chemical shifts may vary depending on the solvent used for the NMR analysis and the concentration of the sample [10].

Infrared and UV-Visible Spectroscopy

The infrared (IR) spectrum of 2,6-Dinitro-4-methylaniline exhibits several characteristic absorption bands that correspond to its functional groups [11]. The amino group (-NH2) typically shows N-H stretching vibrations in the region of 3400-3500 cm-1, with two bands corresponding to symmetric and asymmetric stretching [11]. These bands may appear at lower frequencies and with broader profiles due to hydrogen bonding interactions [11].

The nitro groups (-NO2) display strong asymmetric stretching vibrations at approximately 1530-1550 cm-1 and symmetric stretching at 1340-1360 cm-1 [11]. These bands are typically intense due to the large dipole moment change associated with these vibrations [11]. The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm-1, while the methyl C-H stretching vibrations are observed at slightly lower frequencies (2900-3000 cm-1) [11].

Additional characteristic bands include aromatic C=C stretching vibrations (1600-1650 cm-1), C-N stretching (1250-1350 cm-1), and aromatic C-H bending vibrations (800-900 cm-1) [11]. The specific pattern of these bands provides a fingerprint for identifying 2,6-Dinitro-4-methylaniline [11].

In the UV-visible spectrum, 2,6-Dinitro-4-methylaniline typically exhibits strong absorption bands due to π→π* transitions in the aromatic system and n→π* transitions involving the nitro and amino groups [13]. The compound generally shows maximum absorption in the range of 220-230 nm (high intensity) due to π→π* transitions and a less intense band at approximately 350-370 nm attributed to n→π* transitions involving the nitro groups [13] [23]. The exact positions and intensities of these bands are influenced by the solvent polarity and pH, reflecting the compound's electronic structure and potential for charge transfer interactions [13] [23].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular structure and fragmentation behavior of 2,6-Dinitro-4-methylaniline [3] [13]. In electron impact mass spectrometry (EI-MS), the compound typically exhibits a molecular ion peak [M]+ at m/z 197, corresponding to its molecular weight [3] [13].

The fragmentation pattern of 2,6-Dinitro-4-methylaniline follows characteristic pathways that reflect the stability of various fragment ions [3] [13]. Common fragmentation processes include the sequential loss of nitro groups, typically beginning with the loss of NO (m/z 30) or NO2 (m/z 46) to form fragment ions at m/z 167 or m/z 151, respectively [13].

Further fragmentation may involve the loss of the second nitro group, resulting in fragments at m/z 121 or m/z 105, depending on whether the initial losses were NO or NO2 [13]. The methyl group may be cleaved as a radical (CH3- ), leading to a fragment at m/z 182, or it may remain intact during the initial fragmentation steps [13].

The amino group typically remains attached to the aromatic ring during the early stages of fragmentation, but at higher energies, the loss of NH2 (m/z 16) may occur [13]. Ring fragmentation patterns are also observed at higher collision energies, resulting in smaller fragment ions [13].

In electrospray ionization mass spectrometry (ESI-MS), 2,6-Dinitro-4-methylaniline typically forms a protonated molecular ion [M+H]+ at m/z 198, and adduct ions such as [M+Na]+ at m/z 220 may also be observed [3] [13]. The predicted collision cross-section values for various adduct ions provide additional structural information, with the [M+H]+ adduct having an estimated cross-section of 141.0 Ų [3].

Computational Chemistry Insights

Molecular Orbital Theory Applications

Molecular orbital theory provides a fundamental framework for understanding the electronic structure and properties of 2,6-Dinitro-4-methylaniline [14] [19]. Computational studies using density functional theory (DFT) methods have been employed to investigate the molecular orbitals of this compound and related nitroaromatic derivatives [19] [22].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of 2,6-Dinitro-4-methylaniline are of particular interest as they govern many of its chemical and spectroscopic properties [19] [22]. The HOMO is primarily localized on the amino group and the aromatic ring, reflecting the electron-donating nature of the amino substituent [19] [22]. In contrast, the LUMO is largely concentrated on the nitro groups and adjacent carbon atoms due to the strong electron-withdrawing effect of the nitro substituents [19] [22].

The HOMO-LUMO energy gap, which can be calculated using various DFT functionals such as B3LYP, M06-2X, or PBE with appropriate basis sets (e.g., 6-31G(d) or 6-311++G(2d,2p)), provides insights into the compound's stability and reactivity [19] [22]. A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability [22].

Computational studies on similar nitroaromatic compounds have shown that the presence of nitro groups significantly lowers the LUMO energy, making these compounds more susceptible to nucleophilic attack and reduction processes [19] [22]. The methyl group at the 4-position slightly raises the HOMO energy through its inductive electron-donating effect, potentially influencing the compound's redox properties [19] [22].

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for the UV-visible absorption spectrum of 2,6-Dinitro-4-methylaniline [20] [23]. These calculations typically reveal that the low-energy transitions involve excitations from the HOMO to LUMO, corresponding to charge transfer from the amino group to the nitro groups [20] [23].

Electron Density Distribution Analysis

Electron density distribution analysis provides detailed insights into the electronic structure and bonding characteristics of 2,6-Dinitro-4-methylaniline [15] [19]. Computational methods such as DFT with various functionals (B3LYP, WB97XD, M06-2X) have been employed to calculate and visualize the electron density distribution in this and related compounds [19] [22].

The electron density map of 2,6-Dinitro-4-methylaniline reveals significant polarization due to the presence of electron-withdrawing nitro groups and the electron-donating amino and methyl groups [15] [19]. The nitro groups create regions of electron depletion at the carbon atoms to which they are attached (C-2 and C-6), while the amino group increases electron density at C-1 [15] [19].

Topological analysis of the electron density, often performed using the Quantum Theory of Atoms in Molecules (QTAIM) approach, can identify critical points in the electron density that correspond to chemical bonds, ring structures, and non-bonded interactions [15] [19]. For 2,6-Dinitro-4-methylaniline, such analysis would reveal the nature of the C-N bonds, the delocalization of electrons in the aromatic ring, and potential intramolecular interactions between the amino group and the ortho nitro groups [15].

The electrostatic potential mapped onto the electron density surface provides a visual representation of the charge distribution in the molecule [15] [19]. In 2,6-Dinitro-4-methylaniline, regions of negative electrostatic potential are typically observed around the oxygen atoms of the nitro groups and the nitrogen of the amino group, while positive potential is associated with the hydrogen atoms, particularly those of the amino group [15] [19].

Natural Bond Orbital (NBO) analysis can quantify the electron population in various bonding and antibonding orbitals, revealing the extent of electron delocalization and hyperconjugative interactions [19] [22]. For 2,6-Dinitro-4-methylaniline, NBO analysis would show significant delocalization of the nitrogen lone pair of the amino group into the π-system of the aromatic ring, as well as interactions between the nitro groups and the ring π-system [19] [22].

Computational Prediction of Reactivity Sites

Computational methods provide valuable tools for predicting the reactivity patterns and preferred reaction sites of 2,6-Dinitro-4-methylaniline [19] [21]. Various descriptors derived from quantum chemical calculations, such as Fukui functions, local softness, and electrophilicity indices, can identify the most susceptible sites for nucleophilic, electrophilic, or radical attacks [19] [21].

For 2,6-Dinitro-4-methylaniline, computational studies on similar nitroaromatic compounds suggest that the carbon atoms ortho and para to the amino group (C-3 and C-5) are the most susceptible to electrophilic substitution, despite the deactivating effect of the nitro groups [19] [21]. This preference is due to the strong activating and ortho/para-directing nature of the amino group [19] [21].

Nucleophilic substitution, on the other hand, is most likely to occur at the carbon atoms bearing the nitro groups (C-2 and C-6) or at the carbon atoms ortho to them (C-1 and C-3) [19] [21]. The strong electron-withdrawing effect of the nitro groups makes these positions electron-deficient and thus susceptible to nucleophilic attack [19] [21].

Computational prediction of reduction potentials, which is relevant for the nitro group reduction, can be performed using DFT methods with appropriate functionals and solvation models [19] [21]. Studies on similar nitroaromatic compounds have shown that the reduction potential correlates with the electron affinity and the LUMO energy, with lower LUMO energies corresponding to more facile reduction [19] [21].

The reactivity of the amino group in 2,6-Dinitro-4-methylaniline is also influenced by the presence of the nitro groups [19] [21]. The electron-withdrawing effect of the nitro groups reduces the nucleophilicity of the amino nitrogen, making it less reactive toward electrophiles compared to unsubstituted aniline [19] [21]. This effect can be quantified through calculations of proton affinity, nucleophilicity indices, or through analysis of the HOMO, which has significant contribution from the amino nitrogen lone pair [19] [21].

XLogP3

2.2

Melting Point

171.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (100%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

6393-42-6

Wikipedia

2,6-Dinitro-4-methylaniline

Dates

Last modified: 08-15-2023

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